molecular formula C7H3F4NO2 B1381698 2-Fluoro-5-(trifluoromethyl)nicotinic acid CAS No. 1227512-36-8

2-Fluoro-5-(trifluoromethyl)nicotinic acid

Cat. No. B1381698
CAS RN: 1227512-36-8
M. Wt: 209.1 g/mol
InChI Key: KJXSKIXGJWRENE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-(trifluoromethyl)nicotinic acid is a trifluoromethyl-containing aromatic compound . It is a key intermediate in the synthesis of active agrochemical and pharmaceutical ingredients . The major use of its derivatives is in the protection of crops from pests .


Synthesis Analysis

Several preparation methods of 2-(trifluoromethyl)nicotinic acid have been reported in previous literature . One of the representative synthetic methods is a cyclocondensation reaction starting from a compound derived from Vilsmeier salt .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-(trifluoromethyl)nicotinic acid is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a pyridine ring . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of its derivatives .


Chemical Reactions Analysis

The chemical reactions involving 2-Fluoro-5-(trifluoromethyl)nicotinic acid are primarily related to its use as an intermediate in the synthesis of agrochemicals and pharmaceuticals . Its derivatives are used in various chemical reactions, including functionalization via lithiation and reaction with electrophiles .


Physical And Chemical Properties Analysis

2-Fluoro-5-(trifluoromethyl)nicotinic acid is a white to light brown powder or crystal . The unique physicochemical properties of the fluorine atom, which is the next smallest atom after hydrogen but the atom with the largest electronegativity, contribute to the biological activities of its derivatives .

Scientific Research Applications

Preparation as Pharmaceutical Intermediates

  • Key Intermediate for Anti-bacterial Agents : The preparation of new 2-chloro-5-fluoro-6-(4-phenyl-methylpiperazinyl)-4-trifluoromethyl-3-nicotinic acid, which serves as a key intermediate for novel potential anti-bacterial 1,8-naphthyridine-3-carboxylic acid analogues, was developed starting with the construction of the pyridine nucleus by ethyl 2-fluoroacetate and ethyl 2-trifluoroacetate (Ernesto Suez et al., 1993).
  • COMT Inhibitor Manufacturing : Novel routes to 2-trifluoromethyl-nicotinic acid derivatives have been developed, involving synthesis of the pyridine ring. These compounds serve as key intermediates in the manufacture of the recently discovered COMT inhibitor, 3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine 1-oxide (L. Kiss et al., 2008).

Antimicrobial and Herbicidal Applications

  • Inhibition of Bacteria : 5-Fluoronicotinic acid and other analogues were demonstrated to inhibit Streptococcus sp., Staphylococcus aureus, Escherichia coli, and Lactobacillus plantarum in vitro, showcasing potential antimicrobial applications (F. Streightoff, 1963).
  • Herbicidal Activity : N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid showed excellent herbicidal activity against Agrostis stolonifera and Lemna paucicostata, highlighting its application in developing new herbicides (Chen Yu et al., 2021).

Radioligand Development for Imaging

  • Imaging of Nicotinic Acetylcholine Receptors : Synthesis of 2‐[18F]fluoro‐3‐[2(S)‐2‐azetidinylmethoxy]pyridine, a potent radioligand for in vivo imaging of central nicotinic acetylcholine receptors, indicates its utility in neuroscientific research and potential applications in diagnosing neurological conditions (F. Dollé et al., 1998).

GPR109a Receptor Agonists

  • High Affinity Niacin Receptor Agonists : A series of 5-alkyl pyrazole-3-carboxylic acids were prepared and found to act as potent and selective agonists of the human GPCR, GPR109a, the high-affinity nicotinic acid receptor, with implications for treating dyslipidemia and related conditions (P. Skinner et al., 2007).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure, respiratory system) .

Future Directions

Currently, the major use of 2-Fluoro-5-(trifluoromethyl)nicotinic acid derivatives is in the protection of crops from pests . Several of its derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of these derivatives will be discovered in the future .

properties

IUPAC Name

2-fluoro-5-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO2/c8-5-4(6(13)14)1-3(2-12-5)7(9,10)11/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXSKIXGJWRENE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(trifluoromethyl)nicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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